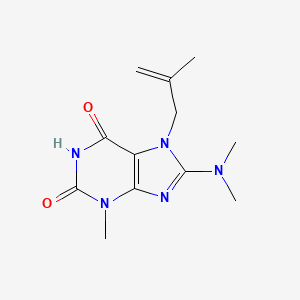

8-(dimethylamino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "8-(dimethylamino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione" is a purine derivative, which is a class of molecules that are of significant interest in medicinal chemistry due to their biological and pharmacological properties. Purine derivatives have been extensively studied for their potential therapeutic applications, including antiviral, anticancer, and cardiovascular activities.

Synthesis Analysis

The synthesis of purine derivatives often involves the alkylation of purine precursors with various substituents to achieve the desired functionalization. For instance, the synthesis of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines was achieved by alkylation of a chloro-purine precursor followed by displacement with dimethylamine . Similarly, 8-substituted analogues of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine were synthesized and tested for antiviral activity . These methods highlight the versatility of purine chemistry in introducing various substituents to the purine core.

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial for their biological activity. The introduction of different substituents at various positions on the purine ring can significantly affect the molecule's binding affinity and activity. For example, the introduction of an 8-alkylamino group in certain purine derivatives has been shown to influence their cardiovascular activity . Additionally, the stereochemistry of tetrahydro-derivatives of purines has been studied, revealing the importance of cis-configuration at specific positions for biological activity .

Chemical Reactions Analysis

Purine derivatives undergo various chemical reactions that are essential for their biological function. Methylation reactions are common in the modification of purine structures, as seen in the methylation of 2,8-dioxo-, 2,8-diamino-, and 2-amino-8-oxo-purines . The reactivity of purine derivatives can also be influenced by the presence of amino groups, as demonstrated by kinetic studies on acidic depurination of amino-substituted adenosines .

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For instance, the presence of dimethylamino groups can affect the acid-lability of the glycosidic bond in nucleosides . The electronic and steric factors introduced by various substituents can also dictate the stabilization of different protonated species, which is important for the compound's reactivity and interaction with biological targets .

Aplicaciones Científicas De Investigación

Bioactive Heterocycles in Medicinal Chemistry

Purine-utilizing Enzyme Inhibitors

The research on heterocyclic compounds, especially those involving purine structures, highlights their critical role in developing treatments for various diseases such as malaria, cancer, rheumatoid arthritis, and autoimmune disorders. The design and synthesis of these compounds are crucial for creating selective and specific enzyme inhibitors devoid of adverse effects, suggesting that compounds with similar purine bases could be explored for their therapeutic potentials (Chauhan & Kumar, 2015).

Environmental and Analytical Chemistry

Detection of Toxic Compounds

The development of electrochemical sensors for detecting hazardous substances in food samples emphasizes the importance of identifying and monitoring potentially toxic compounds, including those related to purine derivatives. Such research underlines the critical need for sensitive and specific detection methods that could be applicable to a wide range of compounds, including 8-(dimethylamino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione, to ensure environmental safety and public health (Laghrib et al., 2020).

Pharmacology and Toxicology

Mechanisms of Toxicity and Carcinogenicity

Understanding the metabolic pathways and the toxicological profile of compounds structurally related to purines is essential for assessing their safety and potential risks. Studies focusing on the metabolism, carcinogenicity, and mechanisms of toxicity provide a foundation for evaluating new compounds, guiding their safe use in pharmaceuticals and other applications (Cohen et al., 2006).

Biochemistry and Molecular Biology

Tautomeric Equilibria of Nucleic Acid Bases

The study of tautomeric shifts in purine and pyrimidine bases, crucial for DNA structure and function, offers insights into the molecular interactions that can alter the stability and biological activity of these compounds. Such research can inform the design of new drugs and therapeutic agents by understanding how molecular modifications affect biological activity (Person et al., 1989).

Propiedades

IUPAC Name |

8-(dimethylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O2/c1-7(2)6-17-8-9(13-11(17)15(3)4)16(5)12(19)14-10(8)18/h1,6H2,2-5H3,(H,14,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYMPIMZZGLMME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=C(N=C1N(C)C)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Dimethylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Hydroxy-2-naphthalen-1-ylethyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2528761.png)

![3-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate](/img/structure/B2528764.png)

![5-[(3,4-dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2528766.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2528769.png)

![1,2-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2528770.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2528778.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2528780.png)

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide](/img/structure/B2528781.png)